molecular formula C13H11ClFN3O2 B2737030 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide CAS No. 2177060-84-1

2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

Cat. No.: B2737030
CAS No.: 2177060-84-1
M. Wt: 295.7
InChI Key: VPEZEOBMGABPDB-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide is a chemical compound that combines a benzamide core with chloro, fluoro, and pyrimidinyl functional groups. This unique structure imparts various properties, making it significant in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis typically begins with the preparation of the pyrimidin-2-one intermediate, which involves the cyclization of appropriate precursors under acidic conditions. Next, the compound undergoes nucleophilic substitution to introduce the chloro and fluoro groups on the benzamide ring, often using chlorinating and fluorinating agents like thionyl chloride and potassium fluoride, respectively. The final step is the coupling of the pyrimidinyl and benzamide units, typically under reflux conditions in the presence of catalysts like triethylamine.

Industrial Production Methods

Industrial-scale production often employs continuous flow reactors to ensure the efficient synthesis of the compound. The use of high-throughput screening for optimal reaction conditions, along with automated purification systems, ensures the production of high-purity 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide in large quantities. Solvent recovery and recycling are also integral parts of the industrial synthesis process to maintain sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions It Undergoes

This compound undergoes a variety of chemical reactions, including:

  • Oxidation: : It can be oxidized to form sulfonyl derivatives.

  • Reduction: : Selective reduction of the chloro group can yield benzylamines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are common, where the chloro and fluoro groups are replaced by other functional groups.

Common Reagents and Conditions

Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkoxides. These reactions often require controlled temperatures, inert atmospheres, and the use of polar aprotic solvents to maximize yield and purity.

Major Products Formed

The major products include sulfonyl derivatives from oxidation reactions, benzylamine derivatives from reduction reactions, and various substituted benzamides from nucleophilic substitution reactions.

Scientific Research Applications

This compound finds applications in several fields:

  • Chemistry: : Used as a precursor in organic synthesis, particularly in the creation of heterocyclic compounds.

  • Biology: : Employed in biochemical assays to study enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its potential as a lead compound in the development of anti-cancer and anti-inflammatory drugs.

  • Industry: : Utilized in the manufacture of advanced materials, including polymers and coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity and specificity. Its mechanism of action often involves the inhibition of key metabolic pathways, leading to alterations in cellular functions. This makes it a valuable tool in studying disease mechanisms and developing therapeutic interventions.

Comparison with Similar Compounds

Comparison

Compared to other benzamide derivatives, 2-chloro-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide stands out due to its unique combination of chloro, fluoro, and pyrimidinyl groups. This combination enhances its chemical reactivity and biological activity, making it more versatile and effective in various applications.

List of Similar Compounds

  • 2-chloro-4-fluoro-N-(2-(2-hydroxyethyl)benzamide

  • 2-chloro-4-fluoro-N-(2-(2-aminopyrimidin-1(2H)-yl)ethyl)benzamide

  • 2-bromo-4-fluoro-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)benzamide

These comparisons highlight how subtle changes in molecular structure can lead to significant differences in properties and applications.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(2-oxopyrimidin-1-yl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClFN3O2/c14-11-8-9(15)2-3-10(11)12(19)16-5-7-18-6-1-4-17-13(18)20/h1-4,6,8H,5,7H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEZEOBMGABPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCNC(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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